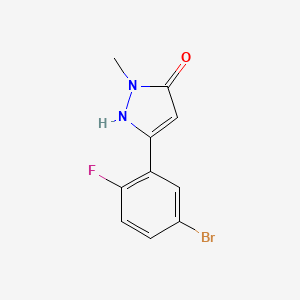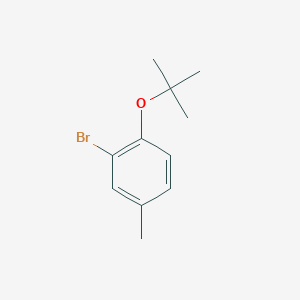![molecular formula C9H8ClN3OS B13691435 2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)
2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole typically involves the reaction of 3-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures .
Chemical Reactions Analysis
2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and coupling reagents like palladium catalysts .
Scientific Research Applications
2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis . In cancer cells, it may induce apoptosis by activating caspase pathways .
Comparison with Similar Compounds
2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2-Amino-5-methyl-1,3,4-thiadiazole: Known for its antifungal properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Exhibits significant anticancer activity.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Used as an anti-inflammatory agent.
The uniqueness of this compound lies in its combination of antimicrobial, antifungal, and potential anticancer activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8ClN3OS |
|---|---|
Molecular Weight |
241.70 g/mol |
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-2-1-3-7(4-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
InChI Key |
IHSOYHLJXJSOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)







![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)

